molecular formula C13H21NO5 B15276683 5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid

5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid

Cat. No.: B15276683
M. Wt: 271.31 g/mol
InChI Key: ZPRFJQKYRCYHPF-TVQRCGJNSA-N
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Description

5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid is a complex organic compound with the molecular formula C13H21NO5. This compound is characterized by its unique structure, which includes a furo[3,2-c]pyridine core, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. It is primarily used in organic synthesis and research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction parameters and reduces the risk of side reactions. Additionally, the use of automated systems and advanced purification techniques can enhance the overall efficiency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid involves its ability to interact with various molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive amine groups that can participate in further chemical reactions. The furo[3,2-c]pyridine core provides a rigid and stable framework, making it suitable for use in complex molecular assemblies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid apart from similar compounds is its unique combination of the furo[3,2-c]pyridine core and the Boc protecting group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, its ability to undergo a wide range of chemical reactions enhances its versatility and applicability in various research and industrial contexts .

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

(3aR,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine-3a-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-6-4-9-13(8-14,10(15)16)5-7-18-9/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13+/m0/s1

InChI Key

ZPRFJQKYRCYHPF-TVQRCGJNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@](C1)(CCO2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)(CCO2)C(=O)O

Origin of Product

United States

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